molecular formula C5H9ClO B101064 2-Chloropentan-3-one CAS No. 17042-21-6

2-Chloropentan-3-one

Cat. No. B101064
CAS RN: 17042-21-6
M. Wt: 120.58 g/mol
InChI Key: ABCRJWMADDBQFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated cyclic compounds is a topic of interest in the provided papers. For instance, the synthesis of 2-chloro-2-n-butyl-1,3-dithia-2-stannacyclopentane is described, which involves the preparation of a heterocyclic compound with a tin atom in its structure . Similarly, the synthesis of 3,5-dichlorocyclopentane-1,2,4-trione is reported, which is derived from hexachlorocyclopentadiene, indicating the use of chlorinated precursors in the synthesis of complex molecules . These studies suggest that chlorinated ketones like 2-chloropentan-3-one could be synthesized through similar methods involving chlorinated precursors and cyclic intermediates.

Molecular Structure Analysis

The molecular structure of chlorinated cyclic compounds is characterized by X-ray diffraction studies in the papers. For example, the crystal structure of 2-chloro-2-n-butyl-1,3-dithia-2-stannacyclopentane reveals a distorted octahedral structure around the tin atom . The crystal structure of 2-chloro-1,3-dithia-2-stibacyclopentane shows a non-planar heterocyclic ring with an orthogonal configuration around the antimony atom . These findings provide a basis for understanding the molecular geometry and electronic distribution in chlorinated cyclic compounds, which could be extrapolated to the structure of 2-chloropentan-3-one.

Chemical Reactions Analysis

The reactivity of chlorinated cyclic compounds in various chemical reactions is also discussed. For instance, 1-(chloromethyl)-1-methylsilacyclopentane is shown to be active in nucleophilic substitution reactions, which could be relevant for understanding the reactivity of the chlorine atom in 2-chloropentan-3-one . The synthesis of (Z)-1-[2-(Tri-o-tolylstannyl)vinyl]-1-cyclopentanol and its derivatives demonstrates the potential for functional group transformations in chlorinated compounds .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2-chloropentan-3-one, they do provide information on related chlorinated compounds. For example, the spectral parameters of 3,5-dichlorocyclopentane-1,2,4-trione suggest the existence of enol tautomers, which could be relevant for the tautomeric forms of chlorinated ketones like 2-chloropentan-3-one . The papers also describe the crystallographic parameters of synthesized compounds, which can be indicative of the physical properties such as melting points and solubility .

Scientific Research Applications

Synthesis of Functionalized Compounds

  • 2-Chloropentan-3-one, in its enol tautomer form, is utilized in the synthesis of functionalized butyrolactones. It reacts with dialkyl acetylenedicarboxylates and triphenylphosphine, yielding alkyl 5,5-diacetyl-2-oxo-3-(triphenylphosphoranylidene)tetrahydrofuran-4-carboxylates (Yavari & Baharfar, 1997).

Chemical Kinetics and Decomposition Studies

  • The compound is also significant in studying the kinetics of thermal decomposition. Research on 3-chloropentan-2-one, a related compound, has shown that it undergoes homogeneous, first-order, unimolecular decomposition (Dakubu & Maccoll, 1969).

Spectroscopic Analysis and Vibrational Assignments

  • In spectroscopy, 2-Chloropentan-3-one and its derivatives are analyzed to assign torsional force constants in the valence force field for secondary chlorides, contributing to the understanding of molecular vibrations (Moore et al., 1973).

Synthetic Chemistry Applications

  • The compound serves as a synthetic equivalent in various chemical syntheses. For instance, 5-chloropent-1-ene-3-one is used as a divinyl ketone equivalent in steroid synthesis (Danishefsky & Yan, 1978).

Thermodynamics and Phase Equilibrium Studies

  • Its role in understanding the thermodynamics of mixtures is evident. Studies of binary mixtures involving related compounds like propane-2-one and chloroalkanes provide insights into deviations from ideality in such systems (Drăgoescu et al., 1998).

Crystallography and Molecular Structure Analysis

  • 2-Chloropentan-3-one derivatives are used in crystallography to determine the molecular structure of certain compounds, like 2-chloro-1,3-dithia-2-stibacyclopentane (Bush et al., 1967).

Novel Reagents and Reaction Mechanisms

  • The compound and its analogs find use in the development of new reagents and reaction mechanisms. For instance, a nonthiolic, odorless 1,3-propanedithiol equivalent was synthesized from a 3-(1,3)-dithianylidenepentane-2,4-dione derivative, providing new avenues in organic synthesis (Liu et al., 2003).

properties

IUPAC Name

2-chloropentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCRJWMADDBQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455276
Record name 2-chloropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropentan-3-one

CAS RN

17042-21-6
Record name 2-chloropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
SH Zaheer, B Singh, B Bhushan, IK Kacker… - Journal of the …, 1955 - pubs.rsc.org
… Condensation of 2-chloropentan-3-one and 4-chlorohexan-3-… to obtain stilbene derivatives when 2-chloropentan-3-one or 4-… With sulphuric acid, 2 - chloropentan- 3 - one and anisole …
Number of citations: 4 pubs.rsc.org
RP Bell, GR Hillier, JW Mansfield… - Journal of the Chemical …, 1967 - pubs.rsc.org
… 2-Chloropentan-3-one was prepared by chlorinating diethyl ketone as recommended by Justoni and Teruzzi,l3 who made a systematic study of various methods. After fractionation it …
Number of citations: 13 pubs.rsc.org
SH Zaheer, B Singh, B Bhushan… - Journal of the …, 1954 - pubs.rsc.org
… Similar condensations with 2-chloropentan-3-one and 4-chlorohexan-3-one are being attempted with a view to synthesis of estrogenic compounds. …
Number of citations: 10 pubs.rsc.org
JW Cornforth, RH Cornforth, KK Mathew - Journal of the Chemical …, 1959 - pubs.rsc.org
… from magnesium (16.5 g.), methyl bromide (45 ml.), and ether (250 ml.), was treated as usual with 2-chloropentan-3-one (60.25 g.) . The product, 2-chloro-3-methylpentun-3-oZ a (62.7 g.…
Number of citations: 238 pubs.rsc.org
DJ Collins, JJ Hobbs - Australian Journal of Chemistry, 1970 - CSIRO Publishing
… Reaction of 2-chloropentan-3-one with anisole and sulphuric acid at 0-10' was reported to give mainly 2,3,3-tris(pmethoxyphenyl)pentane.~l We found that at -15 to -25" the isomeric …
Number of citations: 6 www.publish.csiro.au
RB Owoare - 2005 - core.ac.uk
The dried roots of the Euphobiaceae plant family is known as" Kan Sui" in Chinese medicine. Kan Sui was recorded as a low-grade drug and used as a herbal remedy for edema, …
Number of citations: 1 core.ac.uk
GV Bozhenkov, VA Savosik, AN Mirskova… - Russian journal of …, 2008 - Springer
Conditions were developed where the reaction of alkyl 1,2-dichlorovinyl ketones with alcohols and 1,2-dihydroxybenzenes led to the formation of the corresponding open-chain and …
Number of citations: 3 link.springer.com
KR Munro - 2013 - etheses.bham.ac.uk
Alkylidene carbenes are reactive intermediates in organic chemistry. Intramolecular 1,5 CH insertion reactions lead to cyclopentenes with retention of configuration. Insertions into O-Si …
Number of citations: 5 etheses.bham.ac.uk
AM Kearney, L Murphy, C Murphy, K Eccles - 2021 - cora.ucc.ie
Title Synthesis and reactivity of alpha-sulfenyl-beta-chloroenones, including oxidation and Stille cross-coupling to form chalco Page 1 Title Synthesis and reactivity of alpha-sulfenyl-beta…
Number of citations: 2 cora.ucc.ie

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